molecular formula C2Cl2O2 B122117 Oxalyl chloride CAS No. 79-37-8

Oxalyl chloride

Cat. No. B122117
CAS RN: 79-37-8
M. Wt: 126.92 g/mol
InChI Key: CTSLXHKWHWQRSH-UHFFFAOYSA-N
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Description

Oxalyl chloride is an organic chemical compound with the formula Cl−C(=O)−C(=O)−Cl. This colorless, sharp-smelling liquid, the diacyl chloride of oxalic acid, is a useful reagent in organic synthesis .


Synthesis Analysis

Oxalyl chloride can be prepared by the reaction of oxalic acid and phosphorus pentachloride . It is also used in various chemical transformations such as chlorination, dichlorination, oxidation, reduction, dehydration, decarboxylation, formylation, and ring cleavage of epoxides .


Molecular Structure Analysis

The molecular formula of Oxalyl Chloride is C2Cl2O2 . It has been studied using electron diffraction and ab initio modeling .


Chemical Reactions Analysis

Oxalyl chloride is employed in various chemical transformations such as chlorination, oxidation, reduction, dehydration, decarboxylation, and formylation reactions as well as ring cleavage of epoxides .


Physical And Chemical Properties Analysis

Oxalyl chloride is a colorless, sharp-smelling liquid. Its molecular weight is 126.92 g/mol .

Scientific Research Applications

Synthesis of Acyl Chlorides

Oxalyl chloride is extensively used to convert carboxylic acids into acyl chlorides. This transformation is crucial in organic synthesis as acyl chlorides serve as reactive intermediates for further chemical modifications .

Swern Oxidation

In organic chemistry, the Swern oxidation process uses a mixture of DMSO and oxalyl chloride to oxidize alcohols to their corresponding aldehydes and ketones. This reaction is particularly valuable due to its mild conditions and high yields .

Formylation of Arenes

Oxalyl chloride is employed in the formylation of aromatic compounds to produce aryl aldehydes. This is achieved through the Vilsmeier-Haack reaction, which is a key step in the synthesis of various aromatic aldehydes .

Preparation of Oxalate Diesters

Oxalyl chloride reacts with alcohols to form oxalate diesters. These diesters are important intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals .

Activation of Carboxylic Acids

Researchers use oxalyl chloride to activate carboxylic acids for subsequent reactions, such as peptide bond formation in protein synthesis .

Halogenation Reactions

Oxalyl chloride is involved in chlorination and halogenation reactions, where it acts as a source of chlorine or as a reagent to introduce halogen atoms into organic molecules .

Cycloaddition Reactions

It is used in three-component [3+2] cycloaddition reactions. These reactions are a cornerstone in the synthesis of five-membered rings, which are common structures in natural products and pharmaceuticals .

Synthesis of Cyclopentenones

Oxalyl chloride is utilized in the synthesis of cyclopentenones, which are valuable compounds in the creation of fragrances and pharmaceuticals. The process involves reactions with organostannanes .

Safety And Hazards

Oxalyl chloride reacts violently with water, releasing toxic gases. It causes burns of eyes, skin, and mucous membranes .

properties

IUPAC Name

oxalyl dichloride
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InChI

InChI=1S/C2Cl2O2/c3-1(5)2(4)6
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InChI Key

CTSLXHKWHWQRSH-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(=O)(C(=O)Cl)Cl
Source PubChem
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Molecular Formula

C2Cl2O2
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DSSTOX Substance ID

DTXSID3058822
Record name Ethanedioyl dichloride
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Molecular Weight

126.92 g/mol
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Physical Description

Liquid, Colorless fuming liquid with a penetrating odor; [Merck Index]
Record name Ethanedioyl dichloride
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Record name Oxalyl chloride
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Vapor Pressure

150.0 [mmHg]
Record name Oxalyl chloride
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Product Name

Oxalyl chloride

CAS RN

79-37-8
Record name Oxalyl chloride
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Record name Ethanedioyl dichloride
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Synthesis routes and methods I

Procedure details

One of the 3 parts of the compound of formula (I) in which R1 --(R2)m --(R3)n --(R4)p represents Boc-Arg(benzyloxycarbonyl)2 -Arg(benzyloxycarbonyl)2 -Pro-, R, R5 and R6 represent hydroxyl radicals and R7 represents a hydrogen atom obtained in Example 9 is treated for 90 minutes with 5 ml of a trifluoroacetic acid/distilled water mixture (95/5 by volume). The medium is then brought to dryness on a rotary evaporator (2.6 kPa, 45° C., 45 minutes) and 15 ml of distilled water are then added to the medium. The suspension obtained is frozen to -80° C. and then lyophilized (96 hours). The product is dissolved in 1 ml of dimethylformamide containing 0.0625 ml of diisopropylethylamine (0.36 mmol). 50 μl (50 μmol) of a solution of 1-adamantylacetic acid chloride (obtained by reaction of 38.8 mg (200 μmol) of 1-adamantylacetic acid with 17.2 μl (200 μmol) of oxalyl chloride in 200 μl of dichloromethane in the presence of a drop of dimethylformamide for 15 minutes at a temperature in the region of 20° C.) are then added to the peptide solution and the reaction is carried out at a temperature in the region of 20° C. for 1 hour. The solvent is then removed by virtue of a Speed Vac (Savant) centrifugal evaporator equipped with a vane pump for 18 hours at a temperature in the region of 20° C. The residue is dissolved in 2 ml of a dichloromethane/methanol mixture (1/1 by volume) and then 100 mg of 10% palladium-on-charcoal and 100 mg of ammonium formate are added. The reaction is carried out for 150 minutes with periodic stirring to a vortex. The reaction medium is filtered on a 0.45 μm Millex HV filter (Millipore) and the filter washed with 5 ml of methanol. The solvent is then evaporated under reduced pressure (2.6 kPa, 45° C., 30 minutes). The product is finally purified by high performance liquid chromatography on a 100 Å C18 column (250×10 mm, Bio-Rad), elution being carried out with a gradient from 15 to 40% of acetonitrile containing 0.07% of trifluoroacetic acid (by volume) in water containing 0.07% of trifluoroacetic acid (by volume) at a flow rate of 6 ml/minute, over 30 minutes, and then lyophilized. 2.9 mg of the ditrifluoroacetate of the compound of formula (I) in which R1 --(R2)m --(R3)n --(R4)p represents 1-adamantylacetyl-Arg-Arg-Pro-, R, R5 and R6 represent hydroxyl radicals and R7 represents a hydrogen atom are thus obtained in the form of a white powder [Mass spectrum on Sciex API III, in ESMS (Electrospray Mass Spectrometry): M/z=601.6 (M+2H)2+ ].
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( I )
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[Compound]
Name
Boc-Arg(benzyloxycarbonyl)2 -Arg(benzyloxycarbonyl)2 -Pro-
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5 mL
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0.36 mmol
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1 mL
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Synthesis routes and methods II

Procedure details

Oxalyl chloride (42 μL, 0.47 mmol) was added to a solution of 1-methylethyl 4-[({6-[4-(hydroxymethyl)phenyl]-3-pyridinyl}oxy)methyl]-1-piperidinecarboxylate (0.165 g, 0.43 mmol) in CH2Cl2 (5 mL) and DMF (0.5 mL) at 0° C. The mixture was warmed to ambient temperature and stirred for 1 h. Removal of CH2Cl2 and excess of oxalyl chloride under reduced pressure gave crude 1-methylethyl 4-[({6-[4-(chloromethyl)phenyl]-3-pyridinyl}oxy)methyl]-1-piperidinecarboxylate as a dark brown oil. Crude 1-methylethyl 4-[({6-[4-(chloromethyl)phenyl]-3-pyridinyl}oxy)methyl]-1-piperidinecarboxylate was mixed with sodium thiomethoxide (64 mg, 0.86 mmol) in DMF and heated at 100° C. overnight. Additional sodium thiomethoxide (64 mg, 0.86 mmol) was added, and the heating was continued at 100° C. overnight. Cooled to ambient temperature, the mixture was poured into water and extracted with Et2O. The combined organic extract was washed with water, brine, dried over Na2SO4, filtered, and the filtrate was concentrated to give a yellow solid. The crude material was purified by chromatography on a silica gel column eluted with 1:11 EtOAc/CH2Cl2 to 1:8 EtOAc/CH2Cl2 to give 32 mg (18%) of 1-methylethyl 4-{[(6-{4-[(methylthio)methyl]phenyl}-3-pyridinyl)oxy]methyl}-1-piperidinecarboxylateas a white solid. LRMS (ESI), m/z 415 (M+H).
Quantity
42 μL
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reactant
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1-methylethyl 4-[({6-[4-(hydroxymethyl)phenyl]-3-pyridinyl}oxy)methyl]-1-piperidinecarboxylate
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0.165 g
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5 mL
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solvent
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Synthesis routes and methods III

Procedure details

Into a 400 mL Pyrex glass photoreactor with a not doped high pressure mercury vapor radiator (available as the TQ 718 of Firma Heraeus Noblelight), a mixture of trichloroethylene (from a pre-vaporizer at a temperature of 150° C.) and oxygen was supplied in gaseous form in a molar ratio of 1:1.1 and irradiated through quartz glass with a lamp output of 500 W at a temperature within the reactor of 90° C. The educts were supplied continuously here to the reactor from above and the products were discharged at the lower outlet of the reactor into a methanol/dry ice trap. The dosage was 2.2 moles of trichloroethylene per hour. GC analysis of the condensation products revealed dichloroacetyl chloride in a selectivity of 83%. Furthermore, 3.5% trichloroethylene epoxide, 11% phosgene and 2.8% oxalyl dichloride were formed. The conversion of the trichloroethylene was 63%.
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Yield
11%
Yield
2.8%

Synthesis routes and methods IV

Procedure details

The title compound was prepared as described in General Procedure 2 from 1,1-dimethylethyl 7-amino-8-hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate and 3,3,3-trifluoropropanoyl chloride. The latter reactant had been obtained in chlorobenzene solution from the reaction of 3,3,3-trifluoropropanoic acid with oxalyl chloride (1 eq.) in the presence of a catalytic quantity of DMF.
Name
1,1-dimethylethyl 7-amino-8-hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate
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Synthesis routes and methods V

Procedure details

As per the process described in U.S. Pat. No. 5,747,498 (hereinafter “the '498 patent”), erlotinib hydrochloride can be prepared by the reaction of 4-chloro-6,7-bis-(2-methoxyethoxy)-quinazoline, obtained by reaction of 6,7-bis(2-methoxy-ethoxy)-quinazolone with oxalylchloride in a solvent system containing chloroform and dimethylformamide, with 3-ethynylaniline or its hydrochloride salt in a solvent such as a (C1-C6)-alcohol, dimethylformamide, N-methylpyrrolidin-2-one, chloroform, acetonitrile, tetrahydrofuran, 1,4-dioxane, pyridine or another aprotic solvent, preferably isopropyl alcohol; in the presence or absence of a base, preferably an alkali or alkaline earth metal carbonate or hydroxide or a tertiary amine base, such as pyridine, 2,6-lutidine, collidine, N-methyl-morpholine, triethylamine, 4-dimethylamino-pyridine or N,N-dimethylaniline; at a temperature from about ambient to about the reflux temperature of the solvent, preferably from about 35° C. to about reflux; under an inert atmosphere such as dry nitrogen. The crude erlotinib hydrochloride (residue) obtained is then basified with saturated aqueous NaHCO3 in the presence of methanol and chloroform followed by flash chromatography on silica using 30% acetone in hexane to afford erlotinib free base, which is further treated with hydrochloric acid in the presence of diethyl ether and chloroform to give erlotinib hydrochloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxalyl chloride
Reactant of Route 2
Oxalyl chloride
Reactant of Route 3
Reactant of Route 3
Oxalyl chloride

Q & A

Q1: What is the molecular formula and weight of oxalyl chloride?

A: Oxalyl chloride has the molecular formula C2Cl2O2 and a molecular weight of 126.92 g/mol. []

Q2: What are the spectroscopic characteristics of oxalyl chloride?

A: Spectroscopic studies, including infrared (IR), Raman, and ultraviolet (UV) spectroscopy, have been instrumental in characterizing oxalyl chloride. [, , ]

  • IR Spectroscopy: Reveals characteristic absorption bands for the C=O and C-Cl stretching vibrations, providing insights into its functional groups and bonding characteristics. []
  • Raman Spectroscopy: Complements IR data by providing information on vibrational modes and structural features. Temperature-dependent Raman studies have been used to investigate rotational isomerism in oxalyl chloride. []
  • UV Spectroscopy: Provides information about electronic transitions within the molecule, and has been used in conjunction with IR and Raman data to study complex formation between oxalyl chloride and benzene. []

Q3: Does oxalyl chloride exhibit rotational isomerism?

A: Yes, oxalyl chloride exists in both trans and gauche conformations, primarily influenced by steric repulsion between the chlorine atoms. [, ] The trans conformer, with a Cl-C-C-Cl dihedral angle of 180°, is generally more stable. While the existence of a distinct gauche conformer (with a dihedral angle around 80°) has been debated, computational studies suggest an extremely flat potential energy surface for rotation around the C-C bond, indicating a low energy barrier between conformers. [, ]

Q4: What is the primary mode of reactivity of oxalyl chloride?

A: Oxalyl chloride is a highly reactive electrophilic reagent primarily due to the presence of two electrophilic carbonyl groups (C=O). [, , , , , , , ]

Q5: What are some common applications of oxalyl chloride in organic synthesis?

A5: Oxalyl chloride is a versatile reagent in organic synthesis, frequently employed in the following transformations:

  • Preparation of Carboxylic Acid Chlorides: It readily converts carboxylic acids to their corresponding acid chlorides, which are more reactive derivatives used in various synthetic transformations. [, ]
  • Synthesis of Acyl Derivatives: Facilitates the formation of esters, amides, and other acyl derivatives, expanding its utility in building complex molecules. [, ]
  • Formation of Heterocycles: Participates in cyclization reactions leading to the formation of heterocyclic compounds, including those with medicinal significance. [, , ]
  • Dehydrative Reactions: Oxalyl chloride, particularly in conjunction with dimethylformamide (DMF), acts as a dehydrating agent in specific reactions. []

Q6: How is oxalyl chloride used in the synthesis of citicoline sodium?

A: Oxalyl chloride serves as a key reagent in a specific synthetic route for citicoline sodium, utilizing choline chloride calcium phosphate (P-choline) as a starting material. [, ]

    Q7: How does oxalyl chloride function in the Swern oxidation?

    A: In the Swern oxidation, a mild and widely used method for converting alcohols to aldehydes or ketones, oxalyl chloride acts as an activating agent for dimethyl sulfoxide (DMSO). []

      Q8: Can oxalyl chloride be used for chlorolactonization reactions?

      A: Yes, oxalyl chloride, in conjunction with diphenyl sulfoxide, can be used to achieve chlorolactonization of alkenoic acids. [] This method offers a route to synthesize chlorolactones, which are valuable building blocks in organic synthesis.

      Q9: Are there any computational studies on the reactivity of oxalyl chloride?

      A: Yes, computational chemistry techniques like density functional theory (DFT) have been employed to investigate the mechanism of oxalyl chloride dissociation, providing insights into bond breaking and the formation of reactive intermediates like the COCl radical. []

      Q10: What are the primary safety concerns associated with oxalyl chloride?

      A10: Oxalyl chloride demands careful handling due to its hazardous nature:

      • Corrosivity: It is highly corrosive and can cause severe burns upon contact with skin, eyes, and mucous membranes. [, , ]
      • Toxicity: Oxalyl chloride is toxic by inhalation and ingestion, and can lead to respiratory irritation and pulmonary edema. [, , ]
      • Moisture Sensitivity: It reacts vigorously with water, producing corrosive hydrochloric acid (HCl) and carbon monoxide (CO) gases. [, ]

      Q11: What precautions should be taken when handling oxalyl chloride?

      A11: To ensure safety during handling:

      • Personal Protective Equipment: Always wear appropriate personal protective equipment, including gloves, eye protection, and a lab coat. [, ]
      • Ventilation: Work in a well-ventilated area or a fume hood to minimize exposure to vapors. [, ]
      • Moisture Exclusion: Handle oxalyl chloride under anhydrous conditions using dry glassware and inert atmosphere techniques. []
      • Waste Disposal: Dispose of oxalyl chloride and waste products according to local regulations. [, ]

      Q12: Are there any analytical methods for determining the presence of oxalyl chloride?

      A: Yes, gas chromatography (GC) methods have been developed for the determination of oxalyl chloride, particularly in pharmaceutical preparations. [, ]

      • Validation of these analytical methods is crucial to ensure accuracy, precision, and reliability in quantifying oxalyl chloride levels. [, , ]

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